molecular formula C12H14INO B8162050 N-Cyclobutyl-5-iodo-2-methylbenzamide

N-Cyclobutyl-5-iodo-2-methylbenzamide

Cat. No.: B8162050
M. Wt: 315.15 g/mol
InChI Key: JYLOWZSZFOIZBW-UHFFFAOYSA-N
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Description

N-Cyclobutyl-5-iodo-2-methylbenzamide is an organic compound that belongs to the class of benzamides It features a cyclobutyl group attached to the nitrogen atom, an iodine atom at the 5-position, and a methyl group at the 2-position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-5-iodo-2-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with cyclobutylamine to yield N-cyclobutyl-2-methylbenzamide.

    Iodination: The iodination of N-cyclobutyl-2-methylbenzamide can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-5-iodo-2-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the cyclobutyl group can be oxidized to a cyclobutanone derivative.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution: Products with various functional groups replacing the iodine atom.

    Oxidation: Cyclobutanone derivatives.

    Reduction: Reduced forms of the benzamide or cyclobutyl group.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

N-Cyclobutyl-5-iodo-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use as a probe or ligand in biochemical studies due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-iodo-2-methylbenzamide depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutyl and iodine substituents can influence its binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclobutyl-2-iodobenzamide: Similar structure but with the iodine atom at the 2-position.

    N-Cyclobutyl-5-bromo-2-methylbenzamide: Bromine instead of iodine at the 5-position.

    N-Cyclobutyl-5-iodo-2-ethylbenzamide: Ethyl group instead of methyl at the 2-position.

Uniqueness

N-Cyclobutyl-5-iodo-2-methylbenzamide is unique due to the specific combination of substituents, which can influence its reactivity and interactions. The presence of the iodine atom at the 5-position and the cyclobutyl group on the nitrogen atom provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclobutyl-5-iodo-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOWZSZFOIZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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